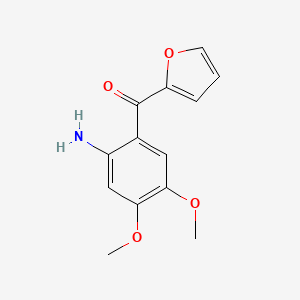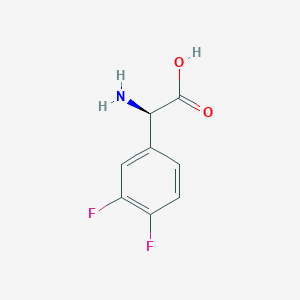
Calpain Inhibitor XI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Calpain Inhibitor XI involves several steps:
Protection of the Amino Group: The L-α-aminobutyric acid is first protected with a benzyloxycarbonyl (Z) group.
Formation of the Amide Bond: The protected amino acid is then reacted with morpholine through a three-carbon methylene bridge (CONH(CH2)3) to form the final compound.
Purification: The product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to achieve a purity of ≥95%.
Analyse Des Réactions Chimiques
Calpain Inhibitor XI undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Substitution Reactions: The morpholine ring and the benzyloxycarbonyl group can participate in substitution reactions, altering the compound’s properties.
Applications De Recherche Scientifique
Calpain Inhibitor XI is widely used in scientific research:
Chemistry: It is used to study enzyme catalysis and substrate specificity.
Biology: The compound is employed in enzymatic assays to understand enzyme behavior and biochemical pathways.
Medicine: It serves as a tool to investigate the role of proteases and amidases in various biological processes.
Industry: The compound is used in the development of biochemical techniques and assays.
Mécanisme D'action
Calpain Inhibitor XI acts as a selective, reversible inhibitor of calpain-1 and calpain-2. The benzyloxycarbonyl group protects the amino functionality, while the morpholine ring introduces a unique steric configuration and electronic environment. This structure allows the compound to effectively inhibit the activity of proteases and amidases by binding to their active sites .
Comparaison Avec Des Composés Similaires
Calpain Inhibitor XI is unique due to its specific structure and inhibitory properties. Similar compounds include:
Calpeptin: A calpain-2 inhibitor with a different structure.
ALLM (Calpain Inhibitor): A peptide aldehyde inhibitor of calpains and cathepsins.
PD 150606: A non-competitive, selective inhibitor of calpain.
These compounds differ in their molecular structures and specific inhibitory mechanisms, making this compound a valuable tool for targeted biochemical research.
Propriétés
Formule moléculaire |
C26H40N4O6 |
|---|---|
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
benzyl N-[4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34) |
Clé InChI |
TZVQRMYLYQNBOA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Séquence |
LX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B1639538.png)
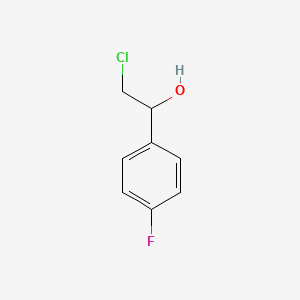
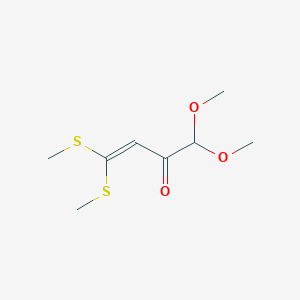
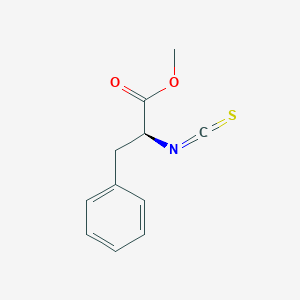
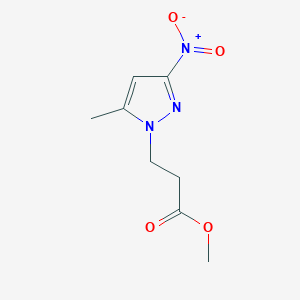
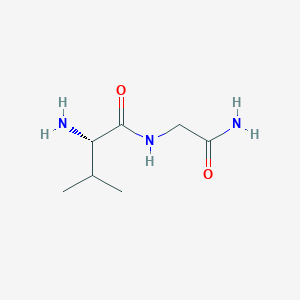




![3-[4-(3-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B1639569.png)
